molecular formula C30H44O8 B8235435 Ganoderic acid I

Ganoderic acid I

Cat. No. B8235435
M. Wt: 532.7 g/mol
InChI Key: ZWMMEKXOLCCKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganoderic acid I is a useful research compound. Its molecular formula is C30H44O8 and its molecular weight is 532.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ganoderic acid I suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ganoderic acid I including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antitumor and Apoptotic Effects

  • Ganoderic acids, including Ganoderic acid I, have been identified as key bioactive constituents in Ganoderma lucidum, demonstrating significant antitumor activities. They interact with cellular mechanisms to induce apoptosis, an essential process in preventing cancer cell proliferation (Gill et al., 2018).
  • Specifically, Ganoderic acid I has shown efficacy in inhibiting the growth of certain cancer cell lines, such as human hepatoma cells. This effect is attributed to its ability to cause cell cycle arrest and cytotoxicity, thereby limiting the proliferation of cancerous cells (Yang, 2005).

2. Immunomodulatory Activities

  • Ganoderic acid I has been observed to enhance immune system functions, particularly in cancer treatment. It increases the activity of natural killer (NK) cells and the expression of key immune molecules like IL-2 and IFN-gamma, which are crucial in the body's defense against tumors (Wang et al., 2007).

3. Hepatoprotective Properties

  • There is evidence suggesting the hepatoprotective capabilities of Ganoderic acid I. Studies have shown its effectiveness in ameliorating liver damage induced by various agents in animal models, demonstrating its potential in treating liver-related disorders (Li & Wang, 2006).

4. Biosynthetic Research and Production

  • Research has been conducted on the biosynthesis of Ganoderic acids, including Ganoderic acid I, using various biotechnological methods. This includes understanding the genetic and enzymatic pathways involved in their production, which is essential for developing efficient methods for large-scale synthesis (Wang et al., 2018).

5. Analytical Techniques for Detection and Characterization

  • Advanced analytical techniques like reversed-phase liquid chromatography and mass spectrometry have been utilized for the separation, detection, and characterization of Ganoderic acids. This research is crucial for quality control and standardization of Ganoderma products based on their Ganoderic acid content (Tang et al., 2006).

properties

IUPAC Name

6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-4-oxoheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-21,32,34,38H,8-14H2,1-7H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMMEKXOLCCKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)(C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ganoderic acid I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035310
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ganoderic acid I

CAS RN

98665-20-4
Record name Ganoderic acid I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035310
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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